glycyl-d-threonine dihydrate
CAS No.:
Cat. No.: VC13819777
Molecular Formula: C6H14N2O5
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14N2O5 |
|---|---|
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | (2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;hydrate |
| Standard InChI | InChI=1S/C6H12N2O4.H2O/c1-3(9)5(6(11)12)8-4(10)2-7;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);1H2/t3-,5+;/m0./s1 |
| Standard InChI Key | PRLZNCPKCDGZCN-DIAJRCDFSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C(=O)O)NC(=O)CN)O.O |
| SMILES | CC(C(C(=O)O)NC(=O)CN)O.O |
| Canonical SMILES | CC(C(C(=O)O)NC(=O)CN)O.O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Glycyl-D-threonine dihydrate has the molecular formula C₆H₁₆N₂O₆ and a molecular weight of 212.20 g/mol . Its IUPAC name, (2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid dihydrate, reflects its chiral centers at the threonine residue (D-configuration) and the hydroxyl group’s stereochemistry . The crystalline structure consists of orthorhombic unit cells stabilized by an extensive hydrogen-bonding network involving water molecules and peptide functional groups .
Key Structural Features:
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Peptide Bond Geometry: Synchrotron-based charge density analysis (resolution: 0.38 Å) reveals bond critical points (BCPs) with electron density (ρ) values of ~1.8 eÅ⁻³ for covalent bonds and ~0.05 eÅ⁻³ for hydrogen bonds, consistent with Bader’s quantum theory of atoms in molecules (QTAIM) .
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Hydrogen Bonding: N–H···O and O–H···O interactions dominate, with bond lengths ranging from 2.6–3.0 Å, contributing to lattice stability .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in water, DMF, DMSO | |
| pKa | 3.0 (carboxyl), 8.14 (amino) | |
| Stability | Stable at ≤15°C, hygroscopic |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Glycyl-D-threonine dihydrate is synthesized via carbodiimide-mediated coupling:
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Activation: Glycine’s carboxyl group is activated using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
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Condensation: The activated glycine reacts with D-threonine’s amino group under inert conditions (0–5°C, 12–24 hrs).
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Crystallization: The crude product is recrystallized from aqueous ethanol to yield the dihydrate form .
Yield: ~60–75% after HPLC purification.
Industrial Manufacturing
Large-scale production employs automated peptide synthesizers with solid-phase techniques, followed by:
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
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Quality Control: NMR (¹H/¹³C), elemental analysis (N%: 12.8–13.4%), and titrimetry confirm ≥95% purity .
Chemical Reactivity and Derivatives
Reaction Pathways
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | β-Ketoamide derivatives |
| Reduction | NaBH₄ (MeOH) | Alcohol-functionalized peptides |
| Substitution | AcCl (pyridine) | N-Acetylated analogs |
Stability Under Hydrolysis
The peptide bond resists hydrolysis at pH 4–8 but cleaves under:
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Acidic conditions (6M HCl, 110°C, 24 hrs): Yields glycine and D-threonine .
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Enzymatic cleavage (peptidases): Limited due to D-amino acid configuration .
Applications in Scientific Research
Structural Biology
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Crystallography: Serves as a model for studying peptide bond electron density and hydrogen-bonding motifs .
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Molecular Dynamics: Simulations based on its structure inform protein folding mechanisms .
Biotechnology and Medicine
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Enzyme Substrates: Acts as a substrate for L-threonine transaldolases (TTAs), facilitating β-hydroxy amino acid synthesis .
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Antimicrobial Studies: Modulates amino acid transport in Salmonella typhimurium and E. coli, offering insights into antibiotic resistance .
Industrial Uses
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Chiral Resolution: Resolves racemic mixtures via crystallization .
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Analytical Standards: Quantifies peptide content in HPLC and mass spectrometry .
Biological Activity and Mechanism
Cellular Interactions
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Amino Acid Transport: Competes with L-threonine uptake in bacterial mutants, altering metabolic flux .
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Enzyme Modulation: Binds to TTAs, forming a glycyl-quinonoid intermediate critical for retro-aldol reactions .
Comparative Analysis with Analogues
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